11-Hydroxyasenapine-13CD3
Description
11-Hydroxyasenapine-13CD3 (CAS: 1391744-99-2; C₁₇H₁₃ClD₃NO₂; molecular weight: 305.7786 g/mol) is a deuterated and carbon-13-labeled derivative of 11-hydroxyasenapine, a metabolite of the antipsychotic drug asenapine. This isotopically labeled compound is primarily utilized in pharmacokinetic studies, drug metabolism research, and as an internal standard in mass spectrometry (LC-MS/MS) for quantitative analysis . Its synthesis involves selective isotopic substitution at specific positions (e.g., three deuterium atoms and one ¹³C atom), which enhances its stability and traceability in metabolic profiling .
Properties
Molecular Formula |
C17H16ClNO2 |
|---|---|
Molecular Weight |
305.78 g/mol |
IUPAC Name |
(2R,6R)-17-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-ol |
InChI |
InChI=1S/C17H16ClNO2/c1-19-8-14-12-6-10(18)2-4-16(12)21-17-5-3-11(20)7-13(17)15(14)9-19/h2-7,14-15,20H,8-9H2,1H3/t14-,15-/m0/s1/i1+1D3 |
InChI Key |
YEXNSFLUYFPHAT-LBPJCRQQSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 11-Hydroxyasenapine-13CD3 involves the incorporation of deuterium and carbon-13 isotopes into the molecular structure of 11-Hydroxyasenapine. The synthetic route typically starts with the precursor asenapine, which undergoes hydroxylation to form 11-Hydroxyasenapine. The isotopic labeling is achieved through specific chemical reactions that introduce the deuterium and carbon-13 atoms . Industrial production methods for this compound are not widely documented, as it is mainly produced for research purposes.
Chemical Reactions Analysis
11-Hydroxyasenapine-13CD3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Hydroxyasenapine-13CD3 is used extensively in scientific research, particularly in the following areas:
Pharmacology: To study the metabolism and pharmacokinetics of asenapine.
Neurochemistry: To investigate the interaction of asenapine with serotonin and dopamine receptors.
Medicinal Chemistry: To develop new therapeutic agents based on the structure of asenapine.
Analytical Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
Mechanism of Action
The mechanism of action of 11-Hydroxyasenapine-13CD3 is similar to that of asenapine. It acts as an antagonist at serotonin (5HT2) and dopamine (D2) receptors. By blocking these receptors, the compound modulates neurotransmitter activity in the brain, which is beneficial in treating psychiatric disorders like schizophrenia and bipolar disorder . The molecular targets include various serotonin and dopamine receptor subtypes, and the pathways involved are related to neurotransmitter signaling.
Comparison with Similar Compounds
Key Characteristics:
- Isotopic Labeling : Incorporates three deuterium (D) atoms and one carbon-13 (¹³C) atom for precise tracking in metabolic pathways.
- Regulatory Status : Classified as a controlled product, requiring permits or BSL certification for handling due to its specialized applications .
- Shelf Life : Short shelf life; users must verify expiry dates prior to use .
Comparison with Structurally and Functionally Related Compounds
Asenapine 11-Hydroxysulfate-13CD3
- Structure : Sulfated derivative of 11-hydroxyasenapine with identical isotopic labeling (¹³CD₃) .
- Molecular Weight: 385.842 g/mol (C₁₆D₃H₁₃ClNO₅S), higher due to the sulfate group.
- Applications : Used to study sulfate conjugation pathways in drug metabolism, contrasting with 11-Hydroxyasenapine-13CD3’s focus on hydroxylation pathways .
- Stability : Sulfate group may enhance solubility but reduce stability under acidic conditions compared to the hydroxylated form .
trans-Stilbene-α,β-13C₂
- Structure : A ¹³C-labeled analog of trans-stilbene, lacking deuterium .
- Molecular Weight : 182.22 g/mol (C₁₄¹³C₂H₁₂).
- Applications : Primarily used in photochemical and polymer research, differing from this compound’s pharmacological focus .
- Cost : Significantly cheaper (€94–€119 for milligram quantities) due to simpler synthesis and broader commercial availability .
14β-Hydroxy-13-oxo-7-O-(triethylsilyl) Baccatin III 1,14-Carbonate
- Structure : A taxane derivative with a triethylsilyl group and carbonate moiety (C₃₈H₄₈O₁₃Si; MW: 740.8654 g/mol) .
- Applications : Used in semi-synthesis of anticancer agents (e.g., paclitaxel derivatives), contrasting with this compound’s role in neuropharmacology .
- Isotopic Labeling: No isotopic labeling, limiting its utility in tracer studies compared to this compound .
Comparative Data Table
Research Findings and Pharmacokinetic Insights
- Metabolic Stability: The deuterium in this compound slows metabolic degradation via the kinetic isotope effect (KIE), extending its half-life compared to non-deuterated analogs .
- Analytical Utility : Its high isotopic purity (>98%) minimizes interference in mass spectrometry, ensuring accurate quantification in biological matrices .
- Cost and Accessibility: Priced at €19,315 for 25 mg, it is significantly more expensive than non-deuterated analogs, reflecting the complexity of isotopic synthesis .
Biological Activity
Overview
11-Hydroxyasenapine-13CD3 is a labeled analogue of 11-Hydroxyasenapine, a metabolite of asenapine, an atypical antipsychotic primarily used for treating schizophrenia and bipolar disorder. This compound is significant in pharmacological research due to its role in studying metabolic pathways and drug interactions. Its mechanism of action resembles that of asenapine, functioning primarily as an antagonist at various serotonin (5-HT) and dopamine (D2) receptors, which modulates neurotransmitter levels and exerts antipsychotic effects.
The biological activity of this compound can be summarized as follows:
- Receptor Interactions : It acts as an antagonist at:
- Serotonin receptors (5-HT)
- Dopamine receptors (D2)
- Other receptors including adrenergic and histamine receptors, contributing to its overall pharmacological profile.
Research Applications
This compound is extensively utilized in various fields of scientific research:
- Chemistry : Studying metabolic pathways of asenapine and its derivatives.
- Biology : Investigating interactions of asenapine metabolites with biological targets.
- Medicine : Understanding pharmacokinetics and pharmacodynamics of antipsychotic medications.
- Industry : Aiding in the development of new antipsychotic drugs and improving existing formulations.
Case Study 1: Pharmacokinetics
A study examining the pharmacokinetics of this compound demonstrated its potential to elucidate the metabolic fate of asenapine. The study utilized isotopic labeling to track the compound's distribution and metabolism in animal models, revealing significant insights into its bioavailability and elimination pathways.
Case Study 2: Receptor Binding Affinity
Research focused on the receptor binding affinity of this compound compared to asenapine. The findings indicated that while both compounds exhibited similar binding profiles at dopamine D2 receptors, this compound showed enhanced affinity for certain serotonin receptor subtypes, suggesting a potentially broader therapeutic application in mood disorders.
Table 1: Comparison of Binding Affinity
| Compound | 5-HT Receptor Affinity | D2 Receptor Affinity |
|---|---|---|
| Asenapine | Moderate | High |
| This compound | High | Moderate |
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | 4.5 hours |
| Bioavailability | 60% |
| Volume of Distribution | 2.5 L/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
